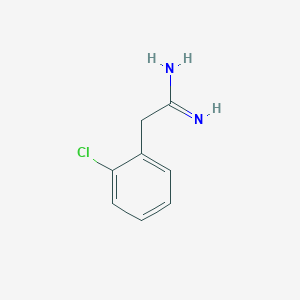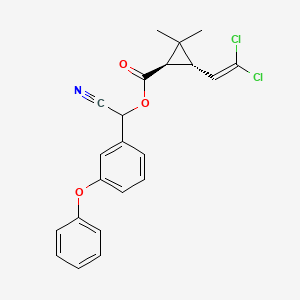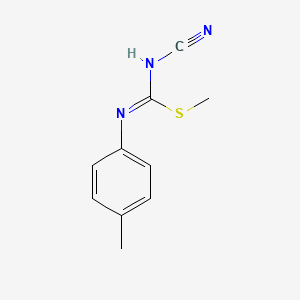
2-(2-Chlorophenyl)ethanamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Chlorophenyl)ethanamidine” is a chemical compound with the linear formula C8H9ClN2 . It has been used in the synthesis of polymer-bound BOC substituted sulfamides .
Synthesis Analysis
The synthesis of this compound has been done in several steps. Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis
The molecular formula of “2-(2-Chlorophenyl)ethanamidine” is C8H9ClN2 . The average mass is 168.624 Da and the monoisotopic mass is 168.045425 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(2-Chlorophenyl)ethanamidine” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Derivative Synthesis : A study by Moskvina et al. (2015) developed a sequence for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. This involved heterocyclization of certain ketones to produce isoflavone, leading to the formation of various heterocycles like isoxazole, pyrazoles, and aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).
Environmental Analysis and Extraction Techniques
- Environmental Analysis : Zhou et al. (2007) explored the use of TiO2 nanotubes as a novel solid-phase extraction adsorbent for environmental water samples, specifically targeting DDT and its metabolites, showcasing a potential application of 2-chlorophenyl derivatives in environmental analysis (Zhou, Ding, Xiao, Liu, & Guo, 2007).
Electrochemical Analysis
- Electrochemical ELISA Development : Valentini et al. (2003) developed an electrochemical enzyme-linked immunosorbent assay for the detection of DDT-related compounds, including p,p'-DDT and its metabolites, indicating the use of 2-chlorophenyl derivatives in advanced analytical methods (Valentini, Compagnone, Giraudi, & Palleschi, 2003).
Biological Activity and Interaction
- Uterine DNA Synthesis Stimulation : Ireland et al. (1980) investigated the impact of DDT on uterine wet weight and DNA synthesis in rats, providing insight into the biological interactions of chlorophenyl derivatives (Ireland, Mukku, Robison, & Stancel, 1980).
Medical Imaging and Diagnostic Agents
- Radioiodinated Analogs for Imaging : Counsell et al. (1968) reported the preparation of radioiodinated analogs of DDD for potential use in medical imaging, highlighting another application area of chlorophenyl derivatives (Counsell, Ranade, Pocha, Willette, & Diguilio, 1968).
Reproductive Health Implications
- Impact on Fetal Health : Longnecker et al. (2005) explored the relationship between maternal serum levels of DDT metabolites and fetal loss, indicating the significance of understanding the health implications of chlorophenyl compounds (Longnecker, Klebanoff, Dunson, Guo, Chen, Zhou, & Brock, 2005).
Biodegradation and Environmental Fate
- Metabolic Pathways in Organisms : Abou-Donia and Menzel (1968) studied the metabolism of DDT and its derivatives in chicks, providing insight into the biodegradation pathways of chlorophenyl compounds (Abou-Donia & Menzel, 1968).
Public Health and Disease Control
- DDT and Preterm Births : Research by Longnecker et al. (2001) associated DDE exposure with preterm births, highlighting public health concerns related to chlorophenyl compounds (Longnecker, Klebanoff, Zhou, & Brock, 2001).
Mecanismo De Acción
Target of Action
It has been demonstrated to have a cytotoxic action on ht-29 cells, a human colon cancer cell line .
Mode of Action
The compound interacts with its targets in a complex manner. It has been shown to downregulate the ATF6 arm of the ER stress pathway and c-Myc expression in HT-29 cells under a serum- and glucose-deprived condition . This suggests that 2-(2-Chlorophenyl)ethanamidine may induce cellular stress responses that lead to cell death .
Biochemical Pathways
The downregulation of the atf6 arm of the er stress pathway and c-myc expression suggests that it may interfere with protein folding and synthesis, as well as cell cycle regulation .
Pharmacokinetics
Its molecular weight (16862) and structure suggest that it may be well-absorbed and distributed in the body
Result of Action
The result of the action of 2-(2-Chlorophenyl)ethanamidine is cytotoxicity in HT-29 cells . This cytotoxicity is likely due to the induction of cellular stress responses and the downregulation of key proteins involved in cell survival and proliferation .
Action Environment
The action of 2-(2-Chlorophenyl)ethanamidine is influenced by the cellular environment. For instance, its cytotoxic action on HT-29 cells is observed under a serum- and glucose-deprived condition . This suggests that the compound may be more effective in certain environments, such as those found in rapidly proliferating tumor cells that often experience nutrient deprivation.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H3,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIXUTLAXXZBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507003 |
Source


|
| Record name | (2-Chlorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)ethanamidine | |
CAS RN |
55154-88-6 |
Source


|
| Record name | (2-Chlorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)



![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)



